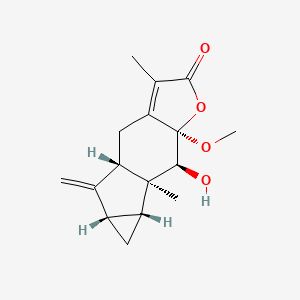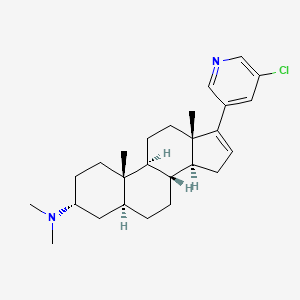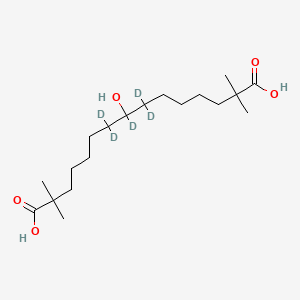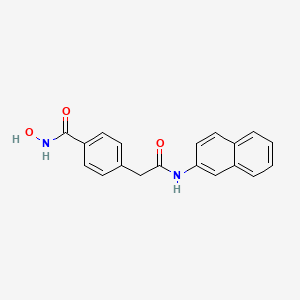![molecular formula C37H38Cl2F2N4O4 B12406668 4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid is a complex organic compound that features multiple functional groups, including aromatic rings, halogens, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of halogen substituents, and the coupling of various aromatic components. Common synthetic routes may involve:
Step 1: Formation of the pyrrolidine ring through a cyclization reaction.
Step 2: Introduction of halogen substituents via halogenation reactions.
Step 3: Coupling of aromatic components using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Step 4: Final assembly of the compound through amide bond formation and methoxylation.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
- Optimization of reaction temperatures and times.
- Use of high-purity reagents and solvents.
- Implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
- Oxidation: Conversion of methoxy groups to hydroxyl groups.
- Reduction: Reduction of aromatic nitro groups to amines.
- Substitution: Halogen substitution reactions to introduce different halogen atoms.
Common Reagents and Conditions
- Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
- Substitution: Use of halogenating agents such as N-bromosuccinimide or N-chlorosuccinimide.
Major Products Formed
- Oxidation: Formation of hydroxylated derivatives.
- Reduction: Formation of amine derivatives.
- Substitution: Formation of halogen-substituted derivatives.
科学研究应用
Chemistry
- Study of reaction mechanisms and synthesis of complex organic molecules.
- Development of new synthetic methodologies.
Biology
- Investigation of biological activities and potential therapeutic applications.
- Study of interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
- Development of new pharmaceuticals and drug candidates.
- Evaluation of pharmacokinetics and pharmacodynamics.
Industry
- Use as intermediates in the synthesis of other complex organic compounds.
- Application in the development of new materials and chemical products.
作用机制
The mechanism of action of such a compound would depend on its specific biological target. Generally, it may involve:
- Binding to specific receptors or enzymes.
- Inhibition or activation of biochemical pathways.
- Modulation of cellular signaling processes.
相似化合物的比较
Similar Compounds
- 4-[[(2R,3S,4S,5S)-3-(3-chlorophenyl)-4-(4-chlorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
- 4-[[(2R,3S,4S,5S)-3-(3-fluorophenyl)-4-(4-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid
Uniqueness
- Presence of both chloro and fluoro substituents on the aromatic rings.
- Complexity of the pyrrolidine ring structure.
- Potential for unique biological activities due to the specific arrangement of functional groups.
属性
分子式 |
C37H38Cl2F2N4O4 |
|---|---|
分子量 |
711.6 g/mol |
IUPAC 名称 |
4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C37H38Cl2F2N4O4/c1-36(2,3)18-30-37(25-10-9-23(38)17-27(25)40,20-43-19-21-12-14-42-15-13-21)31(24-6-5-7-26(39)32(24)41)33(45-30)34(46)44-28-11-8-22(35(47)48)16-29(28)49-4/h5-17,30-31,33,43,45H,18-20H2,1-4H3,(H,44,46)(H,47,48)/t30-,31-,33+,37-/m0/s1 |
InChI 键 |
UBACXUKBTJKWLY-GXFZAZKKSA-N |
手性 SMILES |
CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |
规范 SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(CNCC4=CC=NC=C4)C5=C(C=C(C=C5)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)










![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
